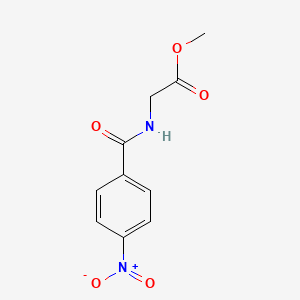
6-amino-4-(4-bromophenyl)-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-amino-4-(4-bromophenyl)-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile, also known as BPTES, is a small molecule inhibitor that selectively targets the glutaminase enzyme. This enzyme plays a crucial role in cancer cell metabolism, making BPTES a potential anti-cancer drug.
Wirkmechanismus
6-amino-4-(4-bromophenyl)-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile selectively binds to the active site of glutaminase, preventing it from catalyzing the conversion of glutamine to glutamate. This inhibition leads to a decrease in glutamate production and a subsequent decrease in cancer cell proliferation. This compound has been shown to be highly selective for glutaminase and does not inhibit other enzymes in the glutamine metabolic pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cancer cell proliferation, induce apoptosis, and reduce tumor growth in various animal models. This compound has also been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potential adjuvant therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-amino-4-(4-bromophenyl)-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile in lab experiments is its selectivity for glutaminase. This allows researchers to specifically target the glutamine metabolic pathway without affecting other metabolic pathways. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are many potential future directions for 6-amino-4-(4-bromophenyl)-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile research. One direction is the development of more potent and selective glutaminase inhibitors. Another direction is the investigation of the synergistic effects of this compound with other chemotherapeutic agents. Additionally, this compound could be further studied for its potential use in the treatment of other diseases that involve glutamine metabolism, such as neurodegenerative diseases.
Synthesemethoden
6-amino-4-(4-bromophenyl)-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile can be synthesized using a multi-step process. The first step involves the reaction of 4-bromobenzaldehyde with malononitrile to form 4-bromo-2-methyl-3-oxobutanenitrile. This compound is then reacted with thiosemicarbazide to form 4-bromo-2-methyl-3-oxo-1,2,4-thiadiazolidine-5-carboxylic acid hydrazide. The final step involves the reaction of this compound with 2-cyano-3,5-dichloropyridine to form this compound.
Wissenschaftliche Forschungsanwendungen
6-amino-4-(4-bromophenyl)-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile has been extensively studied for its anti-cancer properties. It has been shown to selectively inhibit the glutaminase enzyme, which is overexpressed in many cancer cells. This inhibition leads to a decrease in glutamine metabolism and a subsequent decrease in cancer cell proliferation. This compound has been tested in various cancer cell lines and has shown promising results in vitro and in vivo.
Eigenschaften
IUPAC Name |
2-amino-4-(4-bromophenyl)-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrN4S/c14-8-3-1-7(2-4-8)11-9(5-15)12(17)18-13(19)10(11)6-16/h1-4H,(H3,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFWIJUSTHHPGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=S)NC(=C2C#N)N)C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-4-[(1-naphthylamino)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5876324.png)
![1-{[4-(benzyloxy)-3-methoxyphenyl]carbonothioyl}pyrrolidine](/img/structure/B5876330.png)
![N-{3-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}acetamide](/img/structure/B5876340.png)

![1-{[2-chloro-5-(trifluoromethyl)phenyl]sulfonyl}piperidine](/img/structure/B5876345.png)
![2-[(2,6-dichlorobenzyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5876358.png)






![4,4'-(1,4-butanediyldinitrilo)bis(1,1,1-trifluoro-2,3-pentanedione) 3,3'-bis[(4-methylphenyl)hydrazone]](/img/structure/B5876418.png)
